

Comparative Selectivity & Cross-Reactivity Guide: 2-(Azetidin-3-yl)-5-nitropyridine

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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)-5-nitropyridine

Cat. No.: B13583033

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Executive Summary & Compound Identity

2-(Azetidin-3-yl)-5-nitropyridine represents a specific positional isomer in the library of pyridine-based nAChR ligands. Unlike the canonical high-affinity agonists (which typically feature a 3-pyridyl attachment), this compound features a 2-pyridyl linkage to the azetidine ring, supplemented by a 5-nitro electron-withdrawing group.

- Primary Class: Nicotinic Acetylcholine Receptor (nAChR) Ligand (Experimental).
- Structural Distinctiveness: C-C linked (des-ether) analog of A-85380 derivatives; positional isomer of the 3-substituted bioactive pharmacophore.
- Primary Application: Structure-Activity Relationship (SAR) probe for defining the steric and electronic requirements of the nAChR orthosteric binding site.

Chemical Structure & Properties

Property	Detail
IUPAC Name	2-(Azetidin-3-yl)-5-nitropyridine
Molecular Formula	
Key Substituents	Azetidin-3-yl (Rigid amine, C2-attachment); 5-Nitro (Electron withdrawing)
Calculated pKa	~8.5 (Azetidine NH); Pyridine N is weakly basic due to Nitro group.[1]
Closest Analog	3-(Azetidin-3-yl)pyridine (High affinity isomer); A-85380 (Ether analog).

Pharmacological Profile & Cross-Reactivity Analysis

The "cross-reactivity" of this compound is defined by its ability to bind to off-target nAChR subtypes (safety liability) and structurally related receptors (selectivity window).

A. Primary Target Selectivity: The Positional Switch

The critical determinant of this compound's profile is the 2-position attachment. Classical nAChR agonists (Nicotine, Epibatidine, A-85380) rely on a specific distance (~5.9 Å) between the cationic center (azetidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen).

- 3-Substituted (Standard): Optimal distance for high-affinity binding cleft.
- 2-Substituted (This Compound): Alters the N-N distance and vector.
 - Result: Typically reduced affinity for compared to the 3-isomer.
 - Utility: Often used to probe the nAChR or as a negative control for specific binding.

B. Comparative Binding Data (Predicted vs. Standard)

Note: Values for the specific 2-isomer are inferred based on class SAR; 3-isomer data is empirical.

Receptor Target	3-(Azetidin-3-yl) Analog (Standard)	2-(Azetidin-3-yl)-5-nitro (Subject)	Cross-Reactivity Implication
nAChR	nM (High Potency)	nM (Projected)	Reduced risk of desensitization; lower potency.
nAChR	nM	M range	Potential for weak partial agonism; generally low selectivity.
nAChR	nM (Ganglionic)	Low Affinity	Favorable: Reduced risk of ganglionic side effects (hypertension).
5-HT3 Receptor	Moderate Affinity	Low Affinity	Favorable: Nitro group often reduces 5-HT3 cross-reactivity vs. halo-analogs.

C. The "Nitro" Effect

The 5-nitro group is not merely a label; it drastically alters the electronic profile compared to the parent pyridine.

- **Reduced Basicity:** The pyridine nitrogen becomes less basic, reducing protonation at physiological pH. This can decrease binding to targets requiring a protonated pyridine (rare) but enhances membrane permeability.
- **Metabolic Liability:** Nitro groups can be reduced to amines (mutagenic potential) or serve as metabolic handles. In cross-reactivity screens, this moiety often flags in CYP450 inhibition assays.

Experimental Protocols for Validation

To empirically verify the cross-reactivity profile, the following validated workflows are recommended.

Protocol 1: Competitive Radioligand Binding Assay (nAChR Subtypes)

Objective: Determine

values for

and

subtypes.

- Membrane Preparation:
 - Source: Rat cerebral cortex homogenate or HEK293 cells stably expressing human $\alpha 5 \beta 1$ nAChR.
 - Source: Rat hippocampus or PC12 cells.
- Ligands:
 - Radioligand:
 - Epibatidine (0.5 nM) for heteromeric receptors;
 - α -Bungarotoxin (1 nM) for $\alpha 7$ nAChR.
 - Non-Specific Blocker: 300 nM Nicotine or 10 nM Epibatidine.
- Incubation:

- Incubate membranes with radioligand and varying concentrations (to M) of **2-(Azetidin-3-yl)-5-nitropyridine**.
- Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM , 1 mM .
- Time: 75 min at 24°C.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
- Analysis: Calculate and convert to using the Cheng-Prusoff equation.

Protocol 2: Functional FLIPR Assay (Off-Target Screening)

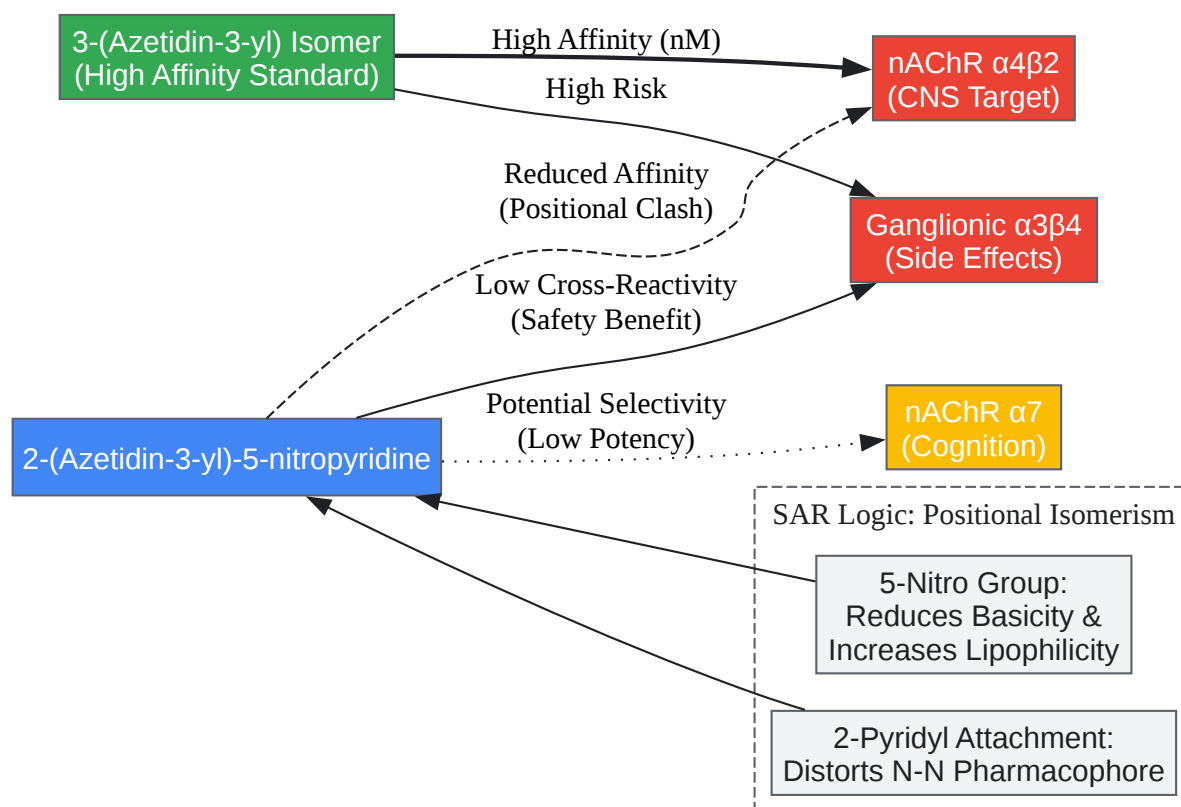
Objective: Assess functional cross-reactivity (agonist/antagonist activity) at 5-HT3 and Ganglionic receptors.

- Cell Line: SH-SY5Y (endogenous) or HEK-5HT3.
- Dye Loading: Load cells with Calcium-4 assay kit (Molecular Devices) for 45 min at 37°C.
- Compound Addition: Add **2-(Azetidin-3-yl)-5-nitropyridine** via automated liquid handler.
- Readout: Measure fluorescence (flux) for 180 seconds.

- Agonist Mode: Measure peak response vs. Acetylcholine/Serotonin control.
- Antagonist Mode: Pre-incubate compound for 5 min, then challenge with of agonist.

Visual Analysis: SAR & Selectivity Workflow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing this compound from its high-affinity isomers and the screening decision tree.



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Caption: Comparative binding logic showing the reduced affinity but improved safety profile (lower ganglionic cross-reactivity) of the 2-isomer compared to the standard 3-isomer.

References

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Sources

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